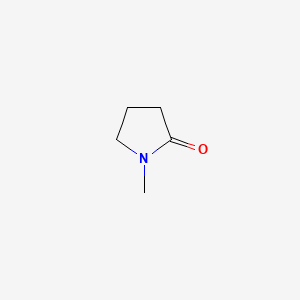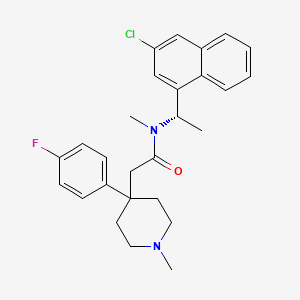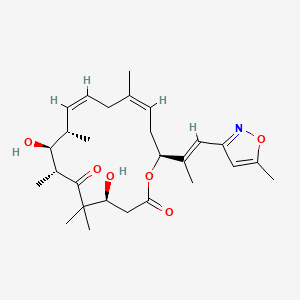
Antimony cation (5+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentavalent antimony compounds are a group of chemical compounds where antimony exists in the +5 oxidation state. These compounds have been historically significant in the treatment of parasitic diseases such as leishmaniasis . The first pentavalent antimony compound, urea stibamine, was synthesized in 1922 by Indian scientist Upendranath Brahmachari . Despite their therapeutic benefits, these compounds are known for their toxicity and side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pentavalent antimony compounds often involves oxidative addition reactions. For example, aryl derivatives of pentavalent antimony can be synthesized from antimony triaryl compounds, acid HX, and peroxide . Another method involves the ligand redistribution reaction, where tetraarylantimony halides react to form pentavalent antimony compounds .
Industrial Production Methods: Industrial production of pentavalent antimony compounds typically involves the use of antimony trioxide as a starting material. This is oxidized to antimony pentoxide, which is then reacted with various organic or inorganic ligands to form the desired pentavalent antimony compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pentavalent antimony compounds undergo various types of chemical reactions, including:
Oxidation: Conversion of antimony (III) to antimony (V) compounds.
Reduction: Reduction of pentavalent antimony to trivalent antimony.
Substitution: Ligand exchange reactions where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidative Addition: Involves the use of oxidants such as peroxides.
Substitution Reactions: Typically involve acids like hydrochloric acid or organic acids.
Major Products: The major products of these reactions include various organoantimony compounds, which have applications in different fields such as medicine and catalysis .
Wissenschaftliche Forschungsanwendungen
Pentavalent antimony compounds have a wide range of applications in scientific research:
Wirkmechanismus
The exact mechanism of action of pentavalent antimony compounds is not fully understood. it is believed that these compounds act as prodrugs, which are converted to the more toxic trivalent antimony within the body . This conversion is thought to inhibit macromolecular synthesis by reducing the availability of ATP and GTP, thereby affecting the citric acid cycle and glycolysis . Additionally, pentavalent antimony compounds may directly inhibit DNA topoisomerase I, leading to the inhibition of DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Pentavalent antimony compounds can be compared with other antimony-based compounds such as trivalent antimony compounds. While both types of compounds have therapeutic applications, pentavalent antimony compounds are generally less toxic but also less effective than their trivalent counterparts . Similar compounds include:
Sodium stibogluconate: Used in the treatment of leishmaniasis.
Meglumine antimoniate: Another antileishmanial drug.
Antimony trioxide: Used as a flame retardant and in the production of other antimony compounds.
Pentavalent antimony compounds are unique in their ability to act as prodrugs, which distinguishes them from other antimony-based compounds .
Eigenschaften
CAS-Nummer |
22537-51-5 |
|---|---|
Molekularformel |
Sb+5 |
Molekulargewicht |
121.760 g/mol |
IUPAC-Name |
antimony(5+) |
InChI |
InChI=1S/Sb/q+5 |
InChI-Schlüssel |
ZDINGUUTWDGGFF-UHFFFAOYSA-N |
Kanonische SMILES |
[Sb+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(5R,13S,14R,15R)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776122.png)
![[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776128.png)
![[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776139.png)
![Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate](/img/structure/B10776143.png)
![[(6Z,8E,10E,14S,15S,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2S)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776158.png)
![(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10776166.png)

![[(6E,8E,10E,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776190.png)
![[(5R,6E,8E,10E,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776194.png)

![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)
![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)